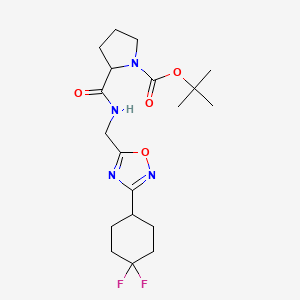

![molecular formula C21H16F3N3O B2634277 2-(4-methylphenyl)-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-imidazo[4,5-b]pyridine CAS No. 339026-84-5](/img/structure/B2634277.png)

2-(4-methylphenyl)-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-imidazo[4,5-b]pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(4-methylphenyl)-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-imidazo[4,5-b]pyridine” is a derivative of imidazopyridine . Imidazopyridines are known to play a crucial role in numerous disease conditions and have been used in the development of various therapeutic agents . They have the ability to influence many cellular pathways necessary for the proper functioning of cells .

Synthesis Analysis

The synthesis of imidazopyridine derivatives often involves the reaction of amines with α-bromo ketones . A series of 3H-imidazo[4,5-b]pyridines derivatives were designed and synthesized as selective mTOR inhibitors . The systematic optimization of the molecules resulted in the identification of two compounds with nanomolar mTOR inhibitory activity and selectivity over PI3Kα .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of an imidazopyridine core, a trifluoromethyl group, and a benzyl group . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to the biological activities of trifluoromethylpyridine (TFMP) derivatives .Scientific Research Applications

Chemical Analysis and Spectral Characteristics

The spectral characteristics of related imidazo[4,5-b]pyridine compounds, such as N,N-dimethyl-4-(4-methyl-4H-imidazo[4,5-b]pyridin-2-yl)benzenamine, have been investigated to understand the mechanism of protic solvent-induced dual fluorescence. These studies help in understanding the importance of hydrogen bonding of protic solvents with the pyridyl nitrogen in the dual emission process of similar compounds. The emission characteristics in water are also influenced by the pH of the solution due to deprotonation of the imidazole group, providing insights into the chemical behavior of similar compounds under different conditions (Mishra et al., 2013).

Synthetic Chemistry and Compound Formation

Research has shown that 1H-pyrazole-3-carboxylic acid can be converted into corresponding 1H-pyrazole-3-carboxamide through a reaction with 2,3-diaminopyridine, yielding different products like the 3H-imidazo[4,5-b] pyridine derivative. This indicates the versatility and reactivity of such compounds in synthetic chemistry, providing a foundation for further chemical manipulations and synthesis of novel compounds (Yıldırım et al., 2005).

Microwave-Assisted Synthesis

The compound 2,4,6-Tris(1H-imidazo[4,5-c]pyridin-2-yl)pyridine has been synthesized from pyridine-2,4,6-tricarboxylic acid and 3,4-diaminopyridine under microwave irradiation. The use of polyphosphoric acid as a catalyst and solvent indicates the potential of microwave-assisted synthesis in creating complex organic compounds efficiently (Chen Zi-yun, 2008).

properties

IUPAC Name |

2-(4-methylphenyl)-1-[[3-(trifluoromethyl)phenyl]methoxy]imidazo[4,5-b]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16F3N3O/c1-14-7-9-16(10-8-14)20-26-19-18(6-3-11-25-19)27(20)28-13-15-4-2-5-17(12-15)21(22,23)24/h2-12H,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPTICIQJNBRSGJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC3=C(N2OCC4=CC(=CC=C4)C(F)(F)F)C=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16F3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-amino-N-(2-ethylphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2634200.png)

![2-[1-(3-chloro-2-cyanophenyl)-1H-pyrrol-2-yl]-N-isopropyl-N-methyl-2-oxoacetamide](/img/structure/B2634202.png)

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-2-(trifluoromethyl)benzamide](/img/structure/B2634203.png)

![4-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-[(4-methylphenoxy)acetyl]piperidine](/img/structure/B2634205.png)

![2-{1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetamide](/img/structure/B2634207.png)

![N-(1'-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-[1,4'-bipiperidin]-4-yl)-N-(5-(trifluoromethyl)pyridin-2-yl)cyclohexanecarboxamide](/img/structure/B2634208.png)

![N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2634209.png)

![1-[4-(tert-butyl)benzyl]-2(1H)-quinolinone](/img/structure/B2634212.png)

![3-(Piperidin-1-ylcarbonyl)-4-[(4-propylphenyl)sulfonyl]quinoline](/img/structure/B2634216.png)